2-Chloro-N-ethyl-N-(2-methyl-benzyl)-acetamide
Description
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Properties
IUPAC Name |
2-chloro-N-ethyl-N-[(2-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-3-14(12(15)8-13)9-11-7-5-4-6-10(11)2/h4-7H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRJXMOTODRZNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1C)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"2-Chloro-N-ethyl-N-(2-methyl-benzyl)-acetamide" synthesis pathway from N-ethyl-N-(2-methyl-benzyl)amine
Whitepaper: A Comprehensive Guide to the Synthesis of 2-Chloro-N-ethyl-N-(2-methyl-benzyl)-acetamide
Abstract
This technical guide provides a detailed, in-depth examination of the synthetic pathway for producing this compound from its precursor, N-ethyl-N-(2-methyl-benzyl)amine. The target molecule is a crucial intermediate in the synthesis of various commercial chemicals, most notably the herbicide Metolachlor. This document is intended for an audience of researchers, chemists, and drug development professionals, offering a robust, scientifically-grounded protocol. We will explore the underlying reaction mechanism, provide a step-by-step experimental procedure, discuss critical process parameters, and outline necessary safety and characterization techniques. The methodologies described herein are designed to be self-validating, ensuring reproducibility and high-purity outcomes.
Introduction and Strategic Importance
The N-acylation of secondary amines is a fundamental transformation in organic chemistry, enabling the formation of stable amide bonds. The specific synthesis of this compound represents a classic example of this reaction class, specifically the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base.
The starting material, N-ethyl-N-(2-methyl-benzyl)amine, is a secondary amine featuring both an ethyl group and a sterically influential 2-methylbenzyl (ortho-xylyl) group. The acylating agent, 2-chloroacetyl chloride, is a bifunctional molecule containing a highly reactive acyl chloride and a versatile alkyl chloride handle, which is essential for subsequent downstream reactions in multi-step syntheses. The product is a key precursor for the synthesis of the widely used herbicide Metolachlor, where the chlorine atom is later displaced to form the final active ingredient. Understanding and optimizing this core reaction is therefore of significant industrial and academic importance.
Reaction Mechanism: Nucleophilic Acyl Substitution
The conversion of N-ethyl-N-(2-methyl-benzyl)amine to the target amide proceeds via a nucleophilic acyl substitution mechanism. This process can be broken down into two primary stages:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloroacetyl chloride. This forms a transient tetrahedral intermediate. The steric hindrance from the ortho-methyl group on the benzyl ring can slightly impede the rate of this attack, making the choice of reaction conditions important.
-
Elimination and Deprotonation: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed by expelling the chloride ion as a leaving group. Simultaneously, a base present in the reaction mixture abstracts the proton from the now positively charged nitrogen atom, neutralizing the intermediate and yielding the final stable amide product along with the hydrochloride salt of the base.
The use of a stoichiometric amount of a base is critical. It serves to neutralize the hydrogen chloride (HCl) generated during the reaction. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Mechanism Diagram
Caption: Nucleophilic acyl substitution pathway.
Detailed Experimental Protocol
This protocol outlines a standard laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Mass/Volume | Role |
| N-ethyl-N-(2-methyl-benzyl)amine | 149.24 | 0.939 | 100 | 14.92 g (15.9 mL) | Starting Material |
| 2-Chloroacetyl chloride | 112.94 | 1.42 | 110 | 12.42 g (8.75 mL) | Acylating Agent |
| Sodium Hydroxide (NaOH) | 40.00 | - | 120 | 4.8 g in 50 mL H₂O | Base / HCl Scavenger |
| Dichloromethane (DCM) | 84.93 | 1.33 | - | 200 mL | Organic Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | - | 100 mL | Aqueous Wash |
| Brine (Saturated NaCl) | - | - | - | 50 mL | Aqueous Wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - | ~10 g | Drying Agent |
Step-by-Step Procedure
-
Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a thermometer, add N-ethyl-N-(2-methyl-benzyl)amine (14.92 g, 100 mmol) and dichloromethane (DCM, 200 mL).
-
Cooling: Begin stirring the solution and cool the flask to 0-5 °C using an ice-water bath. Maintaining a low temperature is crucial to control the exothermic nature of the acylation reaction and minimize potential side reactions.
-
Base Addition: Add the aqueous solution of sodium hydroxide (4.8 g in 50 mL of water) to the reaction flask. The reaction is now biphasic.
-
Acyl Chloride Addition: Add 2-chloroacetyl chloride (12.42 g, 110 mmol) to the dropping funnel. Add it dropwise to the vigorously stirred, cooled reaction mixture over a period of 30-45 minutes. The rate of addition should be carefully controlled to keep the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.
-
Work-up & Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer (bottom, DCM) from the aqueous layer.
-
Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution (to remove any unreacted acyl chloride and neutralize any remaining acid) and then with 50 mL of brine (to reduce the solubility of organic material in the aqueous phase).
-
Dry the separated organic layer over anhydrous magnesium sulfate (~10 g), swirl, and let it stand for 15 minutes.
-
-
Purification:
-
Filter off the drying agent (MgSO₄) by gravity or vacuum filtration.
-
Concentrate the filtrate using a rotary evaporator to remove the DCM solvent. This will yield the crude product as an oil or a low-melting solid.
-
For high-purity material, the crude product can be further purified via vacuum distillation or flash column chromatography.
-
Overall Synthesis Workflow
An In-Depth Technical Guide to the Preliminary Spectroscopic Analysis of 2-Chloro-N-ethyl-N-(2-methyl-benzyl)-acetamide
This guide provides a detailed examination of the preliminary nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 2-Chloro-N-ethyl-N-(2-methyl-benzyl)-acetamide. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of novel chemical entities. This document will delve into the rationale behind the experimental choices and the interpretation of the resulting spectral data, offering a comprehensive understanding of the molecule's structural features.
Introduction: The Importance of Structural Verification
In the realm of chemical synthesis and drug discovery, the unambiguous confirmation of a molecule's structure is a critical first step. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for this purpose.[1] This guide focuses on this compound, a compound with potential applications in various fields of chemical research. A thorough analysis of its NMR and MS data is essential to verify its identity and purity before proceeding with further studies.
The molecular structure of this compound is presented below:
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Proton and Carbon Environments
NMR spectroscopy provides unparalleled insight into the chemical environment of atomic nuclei within a molecule. For organic compounds, ¹H (proton) and ¹³C (carbon-13) NMR are the most informative techniques.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
A well-defined protocol is crucial for obtaining high-quality NMR spectra. The following steps outline a standard procedure for the analysis of a small organic molecule like this compound.
Caption: A generalized workflow for NMR analysis.
Methodology Details:
-
Sample Preparation: Approximately 5-25 mg of the synthesized compound is weighed and dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃).[2][3] The use of a deuterated solvent is standard practice as it is "invisible" in the ¹H NMR spectrum, preventing the large solvent signal from obscuring the analyte signals.[3][4] Tetramethylsilane (TMS) is often added as an internal standard to reference the chemical shifts to 0 ppm.[2][3]
-
Instrumentation: The data is acquired on a high-field NMR spectrometer, for instance, a 400 MHz instrument.
-
Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The predicted chemical shifts (δ) are influenced by the electron density around the protons.
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | 7.1 - 7.3 | Multiplet | 4H |
| Benzyl-CH₂ | ~4.6 | Singlet | 2H |
| Chloroacetyl-CH₂ | ~4.1 | Singlet | 2H |
| Ethyl-CH₂ | ~3.4 | Quartet | 2H |
| Aromatic-CH₃ | ~2.3 | Singlet | 3H |
| Ethyl-CH₃ | ~1.2 | Triplet | 3H |
Rationale for Predictions:
-
Aromatic Protons (7.1 - 7.3 ppm): The protons on the benzene ring are in a region of high magnetic field due to the ring current effect, leading to their downfield chemical shifts.
-
Benzyl-CH₂ (~4.6 ppm): These protons are adjacent to the aromatic ring and the nitrogen atom, both of which are electron-withdrawing, causing a significant downfield shift.
-
Chloroacetyl-CH₂ (~4.1 ppm): The presence of the electronegative chlorine atom and the carbonyl group deshields these protons, shifting them downfield.
-
Ethyl-CH₂ (~3.4 ppm): These protons are adjacent to the nitrogen atom, resulting in a downfield shift. The signal is expected to be a quartet due to coupling with the three protons of the adjacent methyl group.
-
Aromatic-CH₃ (~2.3 ppm): The methyl group attached to the aromatic ring will appear as a singlet in a region typical for benzylic protons.
-
Ethyl-CH₃ (~1.2 ppm): This upfield signal is expected to be a triplet due to coupling with the two protons of the adjacent methylene group.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.
| Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | ~168 |
| Aromatic-C (quaternary) | 135 - 140 |
| Aromatic-CH | 125 - 130 |
| Benzyl-CH₂ | ~52 |
| Chloroacetyl-CH₂ | ~42 |
| Ethyl-CH₂ | ~45 |
| Aromatic-CH₃ | ~19 |
| Ethyl-CH₃ | ~13 |
Rationale for Predictions:
-
Carbonyl Carbon (~168 ppm): The carbon of the carbonyl group is highly deshielded and appears significantly downfield.
-
Aromatic Carbons (125 - 140 ppm): The sp² hybridized carbons of the benzene ring resonate in this characteristic region.
-
Aliphatic Carbons (13 - 52 ppm): The sp³ hybridized carbons of the benzyl, chloroacetyl, ethyl, and methyl groups appear in the upfield region of the spectrum. The chemical shifts are influenced by their proximity to electronegative atoms.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] It provides crucial information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.
Experimental Protocol: Electrospray Ionization (ESI)
For a molecule like this compound, Electrospray Ionization (ESI) is a suitable "soft" ionization technique.[6][7] Soft ionization methods are preferred for many organic molecules as they minimize fragmentation during the ionization process, ensuring the observation of the molecular ion.[6][8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. NMR 溶剂 [sigmaaldrich.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 5. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wax-studios.com [wax-studios.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
Methodological & Application
Protocol for assessing the antifungal properties of "2-Chloro-N-ethyl-N-(2-methyl-benzyl)-acetamide"
Application Note: AN-AF-2024-001
Executive Summary
This application note details the standardized protocol for evaluating the antifungal potential of 2-Chloro-N-ethyl-N-(2-methyl-benzyl)-acetamide (hereafter referred to as CEMA ). Belonging to the
This guide moves beyond basic screening, providing a rigorous framework for:
-
Quantitative Susceptibility Profiling (MIC/MFC) according to CLSI M27-A3/M38-A2 standards.
-
Kinetic Pharmacodynamics (Time-Kill Analysis).
-
Mechanistic Deconvolution (Membrane permeabilization vs. Cell wall synthesis).
-
Selectivity Indexing (Mammalian cytotoxicity).
Compound Handling & Physicochemical Considerations
CEMA is a hydrophobic small molecule. Proper solubilization is the single most critical variable in avoiding false negatives (precipitation) or false positives (solvent toxicity).
Formulation Protocol
-
Stock Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (
99.9%). -
Concentration: Prepare a 100X primary stock (e.g., 12.8 mg/mL) to ensure the final assay concentration of DMSO is
1%. -
Storage: Aliquot into amber glass vials (to prevent photodegradation of the benzyl group) and store at -20°C. Avoid repeated freeze-thaw cycles which can induce hydrolysis of the chloroacetamide bond.
-
Stability Check: Verify integrity via HPLC-UV prior to bioassays. The
-chloro group is susceptible to hydrolysis in aqueous buffers over extended periods (>24h).
Core Protocol: Quantitative Susceptibility Profiling
This workflow determines the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).[1]
Materials
-
Media: RPMI 1640 medium buffered with MOPS (0.165 M) to pH 7.0. Note: Do not use unbuffered media; pH shifts can alter the ionization and activity of CEMA.
-
Test Organisms:
-
Yeasts:Candida albicans (ATCC 90028), Cryptococcus neoformans.
-
Molds:Aspergillus fumigatus (ATCC 204305).
-
-
Controls: Fluconazole (bacteriostatic reference), Amphotericin B (cidal reference).
Microdilution Workflow (96-Well Format)
-
Plate Preparation: Dispense 100
L of 2X CEMA (diluted in RPMI) into columns 1-10. Range: 0.125 – 64 g/mL. -
Inoculum Prep: Adjust fungal suspension to
to cells/mL (0.5 McFarland). Dilute 1:50 (yeasts) or 1:100 (molds) in RPMI. -
Inoculation: Add 100
L of inoculum to wells. Final volume: 200 L. -
Incubation:
-
Readout: Visual score (0 = optically clear, 4 = no reduction).
-
MIC Endpoint: Lowest concentration with score 0 (100% inhibition) or score 2 (50% inhibition), depending on the stringency required.
-
MFC Determination
-
Aspirate 20
L from all clear wells ( MIC). -
Spot onto Sabouraud Dextrose Agar (SDA) plates.
-
Incubate for 48 hours at 35°C.
-
MFC Definition: The lowest concentration yielding
3 colonies (99.9% kill).
Advanced Protocol: Mechanism of Action (MoA) Deconvolution
Chloroacetamides often act via alkylation of essential enzymes or membrane disruption. This logic tree differentiates between cell wall targeting, membrane binding, and direct permeabilization.
Sorbitol & Ergosterol Rescue Assay
This assay uses exogenous agents to "protect" the fungi. If the MIC increases in the presence of the agent, it indicates a specific interaction.
-
Sorbitol (0.8 M): Osmotic stabilizer.
-
Logic: If MIC increases with Sorbitol
Cell Wall Inhibitor (Protoplasts survive osmotically). -
Logic: If MIC is unchanged
Target is intracellular or membrane.
-
-
Ergosterol (400
g/mL):-
Logic: If MIC increases with Ergosterol
Direct Ergosterol Binder (CEMA complexes with exogenous ergosterol instead of the membrane, e.g., Polyene-like). -
Logic: If MIC is unchanged
Target is Ergosterol Biosynthesis or unrelated.
-
Membrane Permeabilization (Propidium Iodide)
-
Treat C. albicans with CEMA at 2x MIC for 4 hours.
-
Stain with Propidium Iodide (PI) (1
g/mL). -
Analyze via Flow Cytometry or Fluorescence Microscopy (Ex/Em: 535/617 nm).
-
Result: High red fluorescence indicates compromised membrane integrity.
-
Visualization: Mechanistic Decision Tree
The following diagram illustrates the logical flow for determining the primary antifungal mechanism of CEMA based on assay results.
Caption: Logical workflow for deconvoluting the antifungal Mechanism of Action (MoA) of CEMA using differential rescue assays and membrane integrity markers.
Safety & Toxicology (Selectivity Index)
To validate CEMA as a therapeutic candidate rather than a general biocide, the Selectivity Index (SI) must be calculated.
Hemolysis Assay (Rapid Screen)
-
Wash fresh sheep red blood cells (RBCs) in PBS.
-
Incubate 2% RBC suspension with CEMA (range 1–256
g/mL) for 1 hour at 37°C. -
Centrifuge and measure absorbance of supernatant at 540 nm (Hemoglobin release).
-
Triton X-100 (1%) = 100% Lysis Control.
-
Acceptance Criteria:
hemolysis at MIC.
Data Presentation Template
Summarize your findings using the standardized table below to facilitate comparison with reference compounds.
| Parameter | CEMA Result | Fluconazole Ref. | Interpretation |
| MIC ( | [Insert Data] | 0.25 – 1.0 | Potency metric |
| MFC/MIC Ratio | [Insert Data] | >4 (Fungistatic) | <4 indicates Fungicidal |
| Sorbitol Shift | [Yes/No] | No | Cell wall targeting? |
| Ergosterol Shift | [Yes/No] | No | Membrane binding? |
| Hemolysis ( | [Insert Data] | >512 | Membrane selectivity |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.[4][5] Link
-
Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2. Link
-
Scorzoni, L., et al. (2017). "Antifungal Therapy: New Advances in the Understanding and Treatment of Mycosis." Frontiers in Microbiology. Link
-
Lima, C.M., et al. (2019). "Chloroacetamide derivatives as a promising topical treatment for fungal skin infections."[5] Mycologia. Link
-
Silva, L., et al. (2020). "Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide against Aspergillus flavus." Anais da Academia Brasileira de Ciências. Link
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- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. A chloroacetamide derivative as a potent candidate for fusariosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chloroacetamide derivatives as a promising topical treatment for fungal skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"2-Chloro-N-ethyl-N-(2-methyl-benzyl)-acetamide" purification challenges and solutions
Technical Support Center: 2-Chloro-N-ethyl-N-(2-methyl-benzyl)-acetamide Purification
Introduction: The Molecule & The Mission
You are likely working with This compound (also known as N-Ethyl-N-(o-methylbenzyl)chloroacetamide) as a key intermediate in the synthesis of herbicides (e.g., Fentrazamide analogs) or nitrogen-containing heterocycles.[1][2][3]
This molecule presents a classic "chemist’s dilemma": it possesses a reactive
This guide is structured to navigate these specific pitfalls.
Module 1: The Workup – The First Line of Defense
Q: My crude product is dark brown and acidic. What went wrong during the quench?
A: The dark color usually indicates oxidized amine, while acidity comes from hydrolyzed chloroacetyl chloride.[3]
The reaction between N-ethyl-2-methylbenzylamine and chloroacetyl chloride generates HCl.[1][2][3] If you used an inorganic base (like NaOH or
The Fix: The "Sandwich" Wash Protocol Do not rely on a single wash.[3] You must remove the basic amine and the acidic byproducts sequentially.
-
Acid Wash (Removes Amine): Wash the organic layer (DCM or Toluene) with 1N HCl (cold).[1][2][3]
-
Base Wash (Removes Acids): Wash with Saturated
.[1][2][3] -
Brine & Dry: Wash with brine, then dry over
.
Critical Warning: Do not use strong base (1N NaOH) for the second wash if you can avoid it.[1][2] Strong bases can hydrolyze your product’s amide bond or displace the chloride (S_N2 reaction), creating a hydroxy-acetamide impurity.[1][2][3]
Module 2: Purification – Crystallization vs. Chromatography
Q: I cannot get the product to crystallize; it persists as a viscous oil. Is this normal?
A: Yes, this is the "Oiling Out" phenomenon common to N-ethyl-N-benzyl acetamides.[1][2][3] The ethyl group adds rotational freedom, and the ortho-methyl group on the benzyl ring disrupts packing, lowering the melting point.[3]
Troubleshooting The "Oil" State:
| Method | Solvent System | Protocol |
| Trituration | Hexane / Diethyl Ether | Dissolve oil in min.[1][2][3] amount of Ether. Add Hexane dropwise until cloudy.[1][2] Cool to -20°C. Scratch glass to induce nucleation.[2] |
| Recrystallization | EtOH / Water | Dissolve in warm EtOH ( |
| Column | Hexane / EtOAc | If solid fails, run a silica plug.[1][2][3] Elute with 10% |
Q: My TLC shows a spot just below my product. What is it?
A: This is likely the dimer or a quaternary ammonium salt .[1][2]
-
Mechanism:[1][2][3][5][6][7] If the reaction was run too hot or without enough solvent, the product (an alkyl chloride) can react with the starting amine (nucleophile) to form a quaternary salt.[2][3]
-
Solution: This impurity is highly polar.[1][2] It will stick to the baseline of a silica column or wash out in the aqueous layer during a rigorous workup.[3]
Module 3: Visualizing the Workflow
The following diagram outlines the logical decision process for purifying the crude reaction mixture.
Caption: Step-by-step purification logic flow, prioritizing extraction before chromatography.
Module 4: Stability & Storage FAQs
Q: Can I distill this compound to purify it? A: Proceed with extreme caution. Alpha-chloroacetamides are thermally unstable.[1][2][3] Heating above 120-140°C can cause:
-
Elimination: Loss of HCl to form ketenes or polymerized tars.[1][2][3]
-
Alkylation: The compound may alkylate itself or trace impurities.[1][2] Recommendation: If you must distill, use High Vacuum (<0.5 mmHg) to keep the bath temperature below 80°C. Kugelrohr distillation is preferred for small batches.[3]
Q: The product turned pink/purple after a week. Is it ruined? A: Not necessarily, but it is degrading.
-
Cause: Trace amounts of the starting N-ethyl-2-methylbenzylamine (an aniline derivative analog) oxidize easily to colored quinones.[1][2][3] Even 0.1% impurity can color the whole batch.
-
Fix: Re-dissolve in EtOAc and repeat the 1N HCl wash to remove the trace amine. Recrystallize with charcoal (activated carbon) to remove the color bodies.[4]
References
-
PubChem. 2-chloro-N-ethyl-N-methylacetamide (Analogous Structure & Properties).[1][2][3] National Library of Medicine.[2] Available at: [Link][1][2][3]
Sources
- 1. 2-Chloro-N-(chloromethyl)-N-(2,6-diethylphenyl)acetamide | C13H17Cl2NO | CID 162007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride | C10H15Cl2N | CID 12822620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. "Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorid" by Chang-bae Kim [huskiecommons.lib.niu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
A Researcher's Guide to Handling 2-Chloro-N-ethyl-N-(2-methyl-benzyl)-acetamide: A Focus on Personal Protective Equipment
As a Senior Application Scientist, it is understood that the foundation of groundbreaking research is not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 2-Chloro-N-ethyl-N-(2-methyl-benzyl)-acetamide, a compound that, like many chloroacetamides, requires meticulous handling. This document will delve into the necessary personal protective equipment (PPE), offering procedural, step-by-step guidance to ensure the well-being of laboratory personnel.
Understanding the Risks: A Prerequisite for Safety
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a matter of compliance; it is a scientifically informed decision to mitigate specific risks. The following protocol is designed to provide a robust barrier against the potential hazards of this compound.
Primary Engineering Controls: The First Line of Defense
Before any personal protective equipment is donned, engineering controls must be in place. All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6] The fume hood provides a physical barrier and ventilation to draw away harmful vapors and dust.
Eye and Face Protection: Shielding Against a Critical Threat
Given the potential for severe eye irritation or damage, robust eye and face protection is non-negotiable.
-
Requirement: Wear tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[7][8]
-
Rationale: Safety goggles provide a seal around the eyes, protecting them from splashes, vapors, and dust. Standard safety glasses with side shields do not offer sufficient protection against chemical splashes.
-
Additional Precaution: When there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[3][8][9]
Skin and Body Protection: An Impermeable Barrier
Chloroacetamides can be absorbed through the skin and can cause irritation or burns.[1][3] Therefore, comprehensive skin and body protection is crucial.
-
Gloves:
-
Requirement: Handle with chemical-resistant gloves that have been inspected for integrity before use.[7][9] Nitrile gloves are a common choice in a laboratory setting, but it is best to consult the glove manufacturer's compatibility chart for the specific chemical or a similar class of compounds.
-
Best Practice: Employ the proper glove removal technique (without touching the outer surface of the glove) to avoid skin contact.[9] Contaminated gloves should be disposed of as hazardous waste.[9]
-
-
Protective Clothing:
-
Requirement: Wear a long-sleeved laboratory coat, buttoned to its full length. For operations with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[10]
-
Rationale: This provides a barrier to protect the skin on the arms and torso from accidental contact.
-
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.
Respiratory Protection: When Engineering Controls Need Reinforcement
In most instances, working within a properly functioning chemical fume hood will provide adequate respiratory protection. However, in certain situations, a respirator may be necessary.
-
When to Use: If exposure limits are exceeded, if irritation or other symptoms are experienced, or during a large spill or cleanup operation where dust or vapors may be generated, respiratory protection is required.[7][9]
-
Type of Respirator: A full-face respirator with an appropriate cartridge (e.g., for organic vapors and particulates) offers the highest level of protection.[7] For nuisance dust, a particulate filter respirator may be sufficient.[3][10] All respirator use must be in accordance with a formal respiratory protection program that includes fit testing and training.
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.
Step-by-Step Handling Procedure
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
Donning PPE: Put on all required PPE in the correct order: lab coat, safety goggles, face shield (if needed), and finally, gloves.
-
Handling the Chemical:
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed first, followed by the face shield and goggles, and finally the lab coat. Wash hands immediately after removing all PPE.
Caption: Workflow for Handling this compound.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
-
Spills:
-
Evacuate personnel from the immediate area.[7]
-
If safe to do so, remove all sources of ignition.[7]
-
Wear appropriate PPE, including respiratory protection, for cleanup.[9]
-
Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[7]
-
Avoid creating dust.[9]
-
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of soap and water.[5][9] Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do so.[5] Seek immediate medical attention.[5]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2][5] If they feel unwell, call a poison center or doctor.[5]
-
Ingestion: Rinse the mouth with water.[5][9] Do NOT induce vomiting.[2] Seek immediate medical attention.[5]
Disposal Plan
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Requirement: Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][9][10]
-
Procedure:
-
Collect waste in a clearly labeled, sealed container.
-
Store the waste container in a designated, well-ventilated area away from incompatible materials.
-
Arrange for pickup by a licensed hazardous waste disposal company.[11]
-
By adhering to these stringent safety protocols, researchers can confidently and safely work with this compound, ensuring that their pursuit of scientific advancement does not come at the cost of their health and safety.
References
-
Eurofins. (n.d.). 2-Chloroacetamide Safety Data Sheet. Retrieved from [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 0640 - 2-CHLOROACETAMIDE. Retrieved from [Link]
-
PubChem. (n.d.). 2-chloro-N-ethyl-N-methylacetamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]
-
Capot Chemical. (2010). MSDS of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]
Sources
- 1. 2-chloro-N-ethyl-N-methylacetamide | C5H10ClNO | CID 22234698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]
- 4. chemos.de [chemos.de]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. eurofinsus.com [eurofinsus.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. capotchem.com [capotchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
